o-Phenylene phosphorochloridite (OPCl) is a versatile reagent used extensively in organic synthesis []. It belongs to the class of compounds known as chlorophosphites and possesses the chemical formula C6H4ClO2P. OPCl is synthesized from catechol (o-phenylenediol) and phosphorous trichloride []. Its significance lies in its ability to participate in various coupling reactions, which are fundamental tools for constructing complex molecules.
OPCl possesses a cyclic structure with a five-membered ring containing two oxygen atoms, a phosphorus atom, and a chlorine atom attached to the phosphorus atom. The benzene ring (C6H4) is directly linked to the phosphorus atom (see Figure 1). This structure grants OPCl several key features:
OPCl is primarily employed as a coupling reagent in numerous cross-coupling reactions. Here are some notable examples:
ArX + R2NH + Pd(0) -> Ar-NR2 + PdX2 (where X = Cl, Br, I)
ArX + R-B(OH)2 + Pd(0) -> Ar-R + Pd(OH)2 + X- (where X = Cl, Br, I)
Decomposition of OPCl can occur in the presence of moisture, releasing hydrochloric acid (HCl) gas [].
OPCl is a corrosive and toxic compound. It can cause skin and eye irritation, and inhalation can damage the respiratory system []. Here are some safety precautions to consider when handling OPCl:
Corrosive